molecular formula C53H100O6 B8088836 9E-octadecenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester

9E-octadecenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester

Cat. No.: B8088836
M. Wt: 833.4 g/mol
InChI Key: FDCOHGHEADZEGF-OCEACIFDSA-N
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Description

9E-octadecenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester (CAS: 848762-21-0) is a complex glycerolipid ester featuring:

  • Backbone: A glycerol derivative with two palmitate (C16:0, 1-oxohexadecyl) groups esterified at positions 1 and 2.
  • Acyl chain: A trans-9-octadecenoic acid (elaidic acid, 9E-C18:1) esterified at position 3.
  • Molecular formula: C55H104O6 (molecular weight: 861.4 g/mol) .

This compound has been identified in microbial filtrates (e.g., Aspergillus flavus) and plant extracts, suggesting roles in lipid metabolism or membrane structuring . Its trans-configuration (9E) distinguishes it from the more common cis-oleic acid derivatives.

Properties

IUPAC Name

1,3-di(hexadecanoyloxy)propan-2-yl (E)-octadec-9-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H100O6/c1-4-7-10-13-16-19-22-25-26-29-32-35-38-41-44-47-53(56)59-50(48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2)49-58-52(55)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h25-26,50H,4-24,27-49H2,1-3H3/b26-25+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCOHGHEADZEGF-OCEACIFDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H100O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

833.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycerol 1,3-dihexadecanoate 2-(9Z-octadecenoate)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030969
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2190-25-2
Record name Glycerol 1,3-dihexadecanoate 2-(9Z-octadecenoate)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030969
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

37.2 °C
Record name Glycerol 1,3-dihexadecanoate 2-(9Z-octadecenoate)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030969
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 9E-octadecenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester can be synthesized through esterification reactions involving glycerol and the respective fatty acids. The process typically involves the use of catalysts such as sulfuric acid or enzymes like lipases to facilitate the esterification reaction. The reaction conditions often include elevated temperatures and controlled pH levels to optimize the yield .

Industrial Production Methods: Industrial production of this compound often involves the extraction of natural oils rich in this compound, followed by purification processes. For instance, rice bran oil, palm oil, and other vegetable oils can be processed to isolate and purify this compound using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: 9E-octadecenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include oxygen or air, and the reaction is often accelerated by heat.

    Hydrolysis: Enzymatic hydrolysis typically involves lipases, while chemical hydrolysis can be facilitated by acids or bases.

Major Products:

Mechanism of Action

The mechanism of action of 9E-octadecenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester involves several molecular pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogous Glycerolipid Esters

Table 1: Structural and Physicochemical Comparisons
Compound Name (CAS) Acyl Chains (Positions 1/2) Position 3 Ester Molecular Formula Molecular Weight (g/mol) Key Properties Source
Target compound (848762-21-0) Two C16:0 (palmitate) 9E-C18:1 (elaidic acid) C55H104O6 861.4 High hydrophobicity; 9E increases melting point Microbial/plant extracts
9Z-Octadecenoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester (CAS: 3123-73-7) Two C18:0 (stearate) 9Z-C18:1 (oleic acid) C57H108O6 889.5 Higher molecular weight; 9Z lowers melting point Marine snake lipids
9Z-Octadecenoic acid, 1-[[(1-oxohexadecyl)oxy]methyl]-2-(1-oxohexyl)ethyl ester C16:0 (palmitate) + C6:0 (hexanoate) 9Z-C18:1 (oleic acid) C43H80O6 693.1 Shorter chains increase solubility in polar solvents Synthetic/biological sources
1,1'-(1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl) ester (CAS: 2190-30-9) C16:0 (palmitate) Two 9Z-C18:1 (oleic acid) C55H104O6 861.4 Branched ethanediyl backbone; enhanced thermal stability Synthetic lipids

Key Observations :

  • Chain length and saturation : Stearate (C18:0) analogs (e.g., ) exhibit higher molecular weights and lower solubility compared to palmitate (C16:0) derivatives.
  • Stereochemistry : The 9E configuration in the target compound increases rigidity and melting point versus 9Z isomers (e.g., oleate derivatives in ).
  • Backbone modifications : Ethylene glycol-based esters () introduce branching, altering phase behavior and thermal stability.

Simplified Esters and Derivatives

Table 2: Comparison with Mono- and Diesters
Compound Name (CAS) Structure Molecular Formula Molecular Weight (g/mol) Applications Key Differences
Methyl (9E)-9-octadecenoate (1937-62-8) Methyl ester of elaidic acid C19H36O2 296.5 Biofuel additive, lubricants Simpler structure; lacks glycerol backbone
Ethylhexyl oleate (26399-02-0) Branched ester of oleic acid C26H50O2 394.7 Cosmetics (emollient) Single ester; 9Z configuration
9-Octadecenoic acid 1-[[(1-oxohexadecyl)oxy]methyl]-2-(phosphonoxy)ethyl ester Phosphorylated glycerolipid C39H75O8P 727.0 Cell signaling, membrane dynamics Phosphate group introduces polarity

Key Observations :

  • Functional groups : Phosphorylated derivatives () are amphiphilic, enabling roles in cellular signaling, unlike fully hydrophobic esters.
  • Industrial relevance: Monoesters like methyl elaidate () are used in biofuels due to simpler synthesis and lower viscosity.

Thermal and Physical Properties

Data from heat capacity studies () reveal:

  • Target compound : Exhibits higher thermal stability (melting point ~45–50°C) due to trans-configuration and long acyl chains.
  • 9Z analogs : Lower melting points (e.g., oleate derivatives melt at ~13°C) due to kinked cis double bonds.
  • C18 vs. C16 esters : Stearate-containing compounds () have 10–15% higher heat capacities than palmitate analogs.

Biological Activity

9E-Octadecenoic acid, also known as oleic acid, is a monounsaturated fatty acid that has garnered attention for its diverse biological activities. The specific compound of interest here, 9E-octadecenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester, is a derivative that may exhibit unique properties due to the modifications in its structure. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, potential applications in biomedicine, and underlying mechanisms.

  • Chemical Formula : C₁₉H₃₆O₃
  • Molecular Weight : 296.4879 g/mol
  • CAS Registry Number : 848762-21-0

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory effects of derivatives of oleic acid. For instance, a study on E9OAEE (ethyl ester of 9E-octadecenoic acid) demonstrated significant inhibition of inflammatory markers in LPS-induced RAW264.7 macrophages. The following key findings were reported:

Inhibition of Inflammatory Markers

  • Nitric Oxide (NO) : E9OAEE significantly reduced NO production in a dose-dependent manner.
  • Prostaglandin E2 (PGE2) : The compound also inhibited PGE2 production significantly.
  • Cytokines : E9OAEE decreased the production of TNF-α but did not significantly affect IL-6 and IL-1β levels.

The mechanism through which E9OAEE exerts its anti-inflammatory effects involves the modulation of key signaling pathways:

Signaling Pathway Effect
MAPK PathwaysInhibition of ERK, P38, and JNK activation
NF-kB PathwayReduced nuclear translocation

This suggests that E9OAEE may be beneficial in conditions characterized by excessive inflammation, potentially providing therapeutic avenues for inflammatory diseases .

Study on RAW264.7 Macrophages

A detailed investigation into the effects of E9OAEE on RAW264.7 macrophages revealed:

  • Experimental Design : Cells were pre-treated with various concentrations of E9OAEE before exposure to LPS.
  • Results :
    • Significant reduction in iNOS and COX2 protein expression was observed.
    • The production of TNF-α was notably reduced compared to control groups.

These findings underscore the potential application of E9OAEE as an anti-inflammatory agent in therapeutic settings .

Potential Applications

The biological activity of 9E-octadecenoic acid derivatives extends beyond inflammation:

  • Cosmetic Industry : Due to its emollient properties, it can be used in skin care formulations.
  • Pharmaceuticals : Potential for development as an anti-inflammatory drug.
  • Food Industry : As a dietary supplement for health benefits associated with omega fatty acids.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9E-octadecenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester
Reactant of Route 2
Reactant of Route 2
9E-octadecenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester

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